molecular formula C19H21N3O3 B2680863 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenyl)urea CAS No. 941908-94-7

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenyl)urea

Cat. No. B2680863
CAS RN: 941908-94-7
M. Wt: 339.395
InChI Key: LPQPRSPHLFSDOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenyl)urea is a chemical compound that belongs to the class of urea derivatives. This compound has been studied for its potential application in scientific research, particularly in the field of cancer research.

Scientific Research Applications

Antitumor Activities and Docking Study

A compound structurally related to 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenyl)urea was synthesized and its antitumor activity was analyzed through MTT assay. Additionally, docking studies into CDK4 protein were conducted to rationalize the compound's potencies in targeting CDK4, highlighting its potential in cancer research (Ch Hu et al., 2018).

Solvatochromic Fluorescence Probes for Analyte Detection

N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea showcases strong solvatochromism with its fluorescence properties, correlating well with the solvent's anion-stabilizing abilities. This characteristic enables the detection of analytes with high acceptor numbers, including alcohols and carboxylic acids, as well as fluoride ions, which form strong hydrogen bonds with the amido hydrogen atom, indicating its utility in chemical sensing and environmental monitoring (C. Bohne et al., 2005).

ROCK Inhibition for Cancer Therapy

Research into 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas uncovered potent ROCK inhibitors, a new class of compounds showing remarkable activity differences based on benzylic stereogenic center alterations. These inhibitors, particularly those with specific substitutions, exhibit potent activity and have been studied for their impact on human lung cancer cells by suppressing the phosphorylation levels of the ROCK substrate MYPT-1, suggesting implications for cancer treatment strategies (Roberta Pireddu et al., 2012).

Synthesis of Stable Isotopes for Pharmacokinetic Studies

The synthesis of stable deuterium-labeled versions of compounds structurally similar to 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenyl)urea, aimed at serving as internal standards for LC–MS analysis in pharmacokinetic studies, demonstrates the utility of these compounds in improving the accuracy and reliability of drug absorption and distribution studies (D. Liang et al., 2020).

properties

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-24-11-10-22-13-17(16-8-3-4-9-18(16)22)21-19(23)20-14-6-5-7-15(12-14)25-2/h3-9,12-13H,10-11H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQPRSPHLFSDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenyl)urea

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